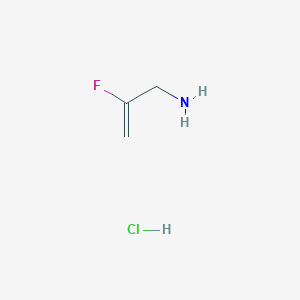
2-Fluoro allyl amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorophytosphingosines
Cresswell et al. (2012) developed a diastereodivergent hydroxyfluorination protocol for converting allylic amines to amino fluorohydrins. This method was applied in synthesizing 4-deoxy-4-fluoro-L-xylo-phytosphingosine and 4-deoxy-4-fluoro-L-lyxo-phytosphingosine, demonstrating its utility in synthesizing complex molecules (Cresswell et al., 2012).
Asymmetric Allylic Amination Reactions
Grange et al. (2016) highlighted the significance of allylic amines in synthetic organic chemistry, emphasizing their role in creating bioactive agents and synthetic intermediates. This review provides insight into the methods and limitations of synthesizing allylic amines, including those involving 2-fluoro allyl amine hydrochloride (Grange et al., 2016).
Wastewater Treatment
Kioussis et al. (2000) demonstrated the use of poly(allyl amine hydrochloride) hydrogels in removing harmful anions from aquaculture wastewater. This study showcases the potential environmental applications of allyl amine hydrochloride derivatives in treating water effluents (Kioussis et al., 2000).
Catalytic Reactions and Synthesis
Wipf et al. (2003) explored the use of allylic amine derivatives in creating reactive alkenyl organometallic reagents, showcasing their role in synthesizing complex organic structures. Their study provides a glimpse into the diverse applications of allylic amines in organic chemistry (Wipf et al., 2003).
Fluoroallylation of Primary Alcohols
Hassan et al. (2012) demonstrated the use of (2-fluoro)allyl chloride in the enantioselective iridium-catalyzed carbonyl (2-fluoro)allylations, facilitating the synthesis of syn-3-fluoro-1-alcohols. This highlights the role of 2-fluoro allyl amine hydrochloride in facilitating complex chemical transformations (Hassan et al., 2012).
Synthesis of Drug Mimics
Ramb et al. (2013) utilized 2-fluoroallylic alcohols in Overman rearrangements to synthesize fluorinated primary allylic amines, which were used as mimics for drugs against schizophrenia. This application showcases the pharmaceutical relevance of 2-fluoro allyl amine hydrochloride derivatives (Ramb et al., 2013).
Enantioselective Allylation
Huo et al. (2014) reviewed the advancements in enantioselective allylation, particularly focusing on the synthesis of chiral homoallylic alcohols and amines. This review underlines the importance of allylic amines, including 2-fluoro allyl amine hydrochloride, in synthesizing natural products and pharmaceuticals (Huo et al., 2014).
Novel Amination-Induced Rearrangements
Weng et al. (2017) developed a copper-catalyzed amination-induced 1,2-rearrangement of allylic alcohols. This method efficiently synthesizes a wide range of α-quaternary Mannich bases, demonstrating another application of allylic amine derivatives in organic synthesis (Weng et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is summarized, including various enzymes . This suggests that there is potential for future research and development in the field of fluorinated compounds, including 2-Fluoro allyl amine hydrochloride.
Wirkmechanismus
Target of Action
The primary target of 2-Fluoro allyl amine hydrochloride is the Semicarbazide-Sensitive Amine Oxidase (SSAO) . SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines to an aldehyde, ammonia, and hydrogen peroxide . It is also involved in leukocyte migration to sites of inflammation, and the enzymatic activity of SSAO is essential to this role .
Mode of Action
2-Fluoro allyl amine hydrochloride acts as a potent inhibitor of SSAO activity . It interacts with its target by inhibiting the enzymatic activity of SSAO, thereby preventing the oxidative deamination of primary amines . The selectivity of 2-Fluoro allyl amine hydrochloride was confirmed with a broad panel of receptors and enzymes that included the monoamine oxidases A and B .
Biochemical Pathways
The inhibition of SSAO activity by 2-Fluoro allyl amine hydrochloride affects the biochemical pathways involving the oxidative deamination of primary amines . This results in a decrease in the production of aldehyde, ammonia, and hydrogen peroxide, which are the products of the SSAO-catalyzed reaction . The downstream effects of this inhibition include a reduction in leukocyte migration to sites of inflammation .
Pharmacokinetics
Oral administration of 2-Fluoro allyl amine hydrochloride results in complete inhibition of rat lung SSAO, with an ED50 between 0.1 and 1 mg/kg, and a pharmacodynamic half-life of greater than 24 hours . This suggests that the compound has good bioavailability and a long duration of action.
Result of Action
The inhibition of SSAO activity by 2-Fluoro allyl amine hydrochloride leads to significant anti-inflammatory effects . In a mouse model of inflammatory leukocyte trafficking, oral dosing with 2-Fluoro allyl amine hydrochloride resulted in significant, dose-dependent inhibition of neutrophil accumulation . In a rat model of LPS-induced lung inflammation, administration of 10 mg/kg of the compound resulted in a 55% significant reduction in transmigrated cells recovered by bronchoalveolar lavage .
Eigenschaften
IUPAC Name |
2-fluoroprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN.ClH/c1-3(4)2-5;/h1-2,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXCPZZJWCXNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954072 |
Source


|
| Record name | 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
322637-47-8 |
Source


|
| Record name | 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2372146.png)
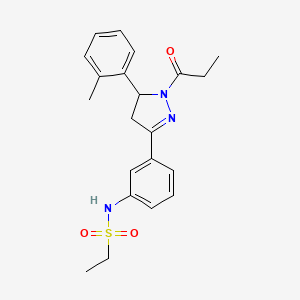
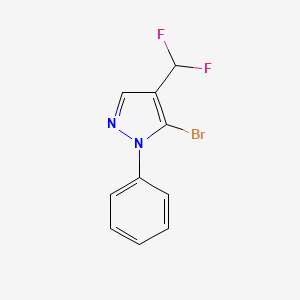
![N-[2-(4-chlorophenyl)ethyl]-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2372153.png)
![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)
![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)
![[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2372156.png)
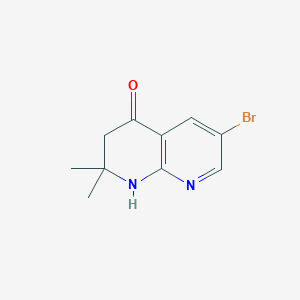
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)
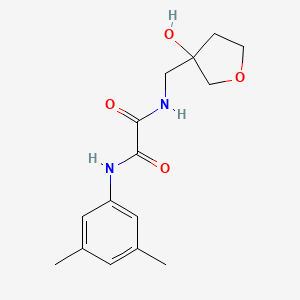
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2372165.png)
![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)
![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)